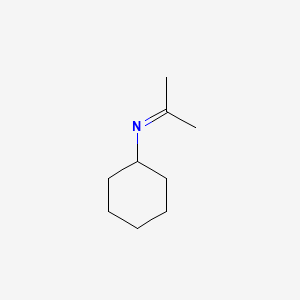

N-Cyclohexyl acetonimine

Description

N-Cyclohexyl acetonimine is an organic compound with the molecular formula C9H17N. It is a colorless liquid with a strong odor and is widely used in organic synthesis. This compound plays a crucial role as a building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Properties

IUPAC Name |

N-cyclohexylpropan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-8(2)10-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRJRAGKPXMWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1CCCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214266 | |

| Record name | N-Cyclohexyl acetonimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6407-36-9 | |

| Record name | N-Cyclohexyl acetonimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006407369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl acetonimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexyl acetonimine can be synthesized through the reaction of cyclohexylamine with acetone. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where cyclohexylamine and acetone are combined in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to purify the product. The process is optimized to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl acetonimine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form cyclohexylmethylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of cyclohexylmethylamine.

Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N-Cyclohexyl acetonimine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

Industry: this compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl acetonimine involves its interaction with various molecular targets. The imine group in the compound can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

- Cyclohexylamine

- Cyclohexanone

- Cyclohexanol

Comparison: N-Cyclohexyl acetonimine is unique due to its imine functional group, which imparts distinct reactivity compared to similar compounds like cyclohexylamine (an amine) and cyclohexanone (a ketone). The presence of the imine group allows this compound to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

N-Cyclohexyl acetonimine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews various studies that highlight the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

This compound can be synthesized through several methods, including condensation reactions involving cyclohexylamine and appropriate carbonyl compounds. The structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on enzyme inhibition and cell signaling pathways.

1. Alpha-Adrenolytic Activity

In a preliminary screening, derivatives of this compound were evaluated for their alpha-adrenolytic activities. Notably, certain derivatives exhibited comparable activity to the established drug perhexiline in vitro using rat aorta strips. This suggests potential cardiovascular applications due to their ability to modulate vascular tone .

2. Heme Oxygenase-1 Inhibition

Recent studies have identified this compound derivatives as potent inhibitors of heme oxygenase-1 (HO-1). Compounds derived from this class demonstrated IC50 values as low as 8 μM against HO-1, indicating significant potential for therapeutic applications in conditions where HO-1 modulation is beneficial, such as cancer and inflammation .

3. EGFR Signaling Inhibition

A specific derivative, NDS-41119 (N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide), was shown to significantly inhibit EGFR signaling in human lung cancer cells. This compound reduced phosphorylation of EGFR and downstream signaling molecules like ERK and Akt, leading to decreased cell proliferation and migration in a dose-dependent manner. The IC50 for this compound was determined to be approximately 6.16 μM .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be influenced by various structural modifications. For instance:

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| NDS-41119 | Phenylsulfonyl group | 6.16 ± 0.88 | EGFR Inhibition |

| Compound 7a | Shortened central chain | 8.34 | HO-1 Inhibition |

| Compound 4 | Presence of secondary phenyl ring | 28.8 | HO-1 Inhibition |

These modifications illustrate how specific functional groups and molecular frameworks can enhance or diminish biological activity.

Case Study 1: Cardiovascular Effects

A study focusing on the cardiovascular implications of this compound derivatives demonstrated that certain compounds could effectively lower blood pressure in hypertensive rat models through alpha-adrenolytic mechanisms . This highlights the potential for developing antihypertensive therapies based on these compounds.

Case Study 2: Cancer Therapeutics

In vitro studies have shown that compounds derived from this compound can inhibit tumor cell growth by targeting specific signaling pathways involved in cancer progression. The ability to inhibit EGFR signaling suggests a promising avenue for treating resistant forms of lung cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.